molecular formula C7H3ClFNO3S B13257842 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

Cat. No.: B13257842
M. Wt: 235.62 g/mol
InChI Key: FCQHDCQPRFOBNF-UHFFFAOYSA-N
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Description

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride typically involves the reaction of 3-chloro-1,2-benzoxazole with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a chloro and sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H3ClFNO3S

Molecular Weight

235.62 g/mol

IUPAC Name

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

InChI

InChI=1S/C7H3ClFNO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H

InChI Key

FCQHDCQPRFOBNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=NO2)Cl

Origin of Product

United States

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